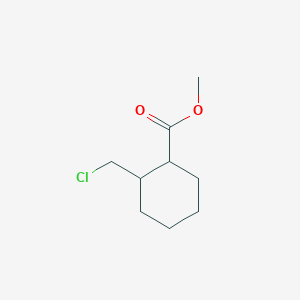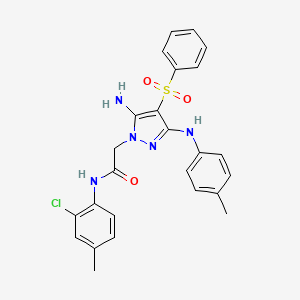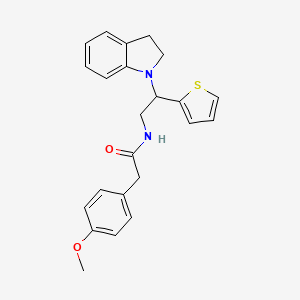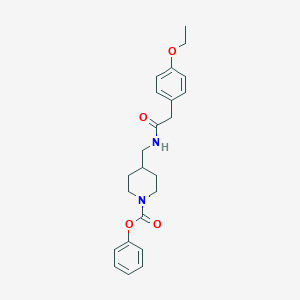
3-(Difluoromethyl)cyclobutane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)cyclobutane-1-thiol is a chemical compound with the CAS Number: 2503208-26-0 . It has a molecular weight of 138.18 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C5H8F2S/c6-5(7)3-1-4(8)2-3/h3-5,8H,1-2H2 . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Ion and Radical Rearrangements in Surface Reactions
Research has utilized rearrangement reactions to probe transient intermediates in thiol desulfurization induced by Mo(110), studying the desulfurization of related thiol compounds. This approach has led to insights into the mechanism of surface reactions, identifying thiolate intermediates and indicating facile S-H bond scission on Mo(110). The study provides evidence for the primary pathway of hydrogenolysis without rearrangement for both thiols investigated, highlighting the complexity and subtlety of surface-induced chemical transformations (Wiegand et al., 1996).
Fluorescent and Colorimetric Probes for Thiol Detection
The development of optical probes for thiols, such as cysteine, homocysteine, and glutathione, has been an active area due to their biological significance. Several studies have focused on creating fluorescent or colorimetric sensors for thiols utilizing various unique mechanisms, including Michael addition and cyclization with aldehyde. These advancements facilitate the selective detection of thiols, which is crucial in both basic research and disease diagnosis (Chen et al., 2010); (Jung et al., 2013).
Photocatalysis of [2+2] Enone Cycloadditions
The use of Ru(bipy)3Cl2 as a visible light photocatalyst for [2+2] enone cycloadditions represents a significant advancement in the field of photocatalysis. This process allows for rapid, high-yielding cyclizations using sunlight as the sole source of irradiation, showcasing the efficiency and potential of light-mediated chemical transformations (Ischay et al., 2008).
Metal-Organic Nanoparticles and Thixotropic Hydrogels
The synthesis of tetrapyridyl cyclobutane and its application in forming metal-organic nanoparticles (NMOPs) within thixotropic hydrogels illustrates the intersection of organic synthesis and materials science. These hydrogels, capable of gelation in water, demonstrate the potential of cyclobutane derivatives in creating novel materials with unique properties, such as nanoscale particle formation and thixotropic behavior (Hamilton et al., 2011).
Thiol Reactive Probes and Chemosensors
The selective detection of thiols using reaction-based probes and sensors is vital for understanding their roles in physiological and pathological processes. Design strategies for fluorescent and colorimetric probes for thiol detection have evolved, incorporating various mechanisms like nucleophilic addition and disulfide bond cleavage. These developments underscore the importance of thiols in biological systems and the need for sensitive and selective detection methods (Peng et al., 2012).
Wirkmechanismus
Target of Action
Difluoromethyl groups have been known to interact with various biological targets, enhancing the potency and selectivity of pharmaceutical compounds .
Mode of Action
The difluoromethyl group can be transferred to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
Biochemical Pathways
The introduction of difluoromethyl groups into cyclobutane frameworks is a burgeoning area of interest due to their potential in drug design and synthesis .
Result of Action
The introduction of difluoromethyl groups into cyclobutane frameworks has shown potential in drug design and synthesis .
Eigenschaften
IUPAC Name |
3-(difluoromethyl)cyclobutane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2S/c6-5(7)3-1-4(8)2-3/h3-5,8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLLZIOSOPBMPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1S)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2780574.png)

![2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2780580.png)
![1-[2-(5-Methylthiophen-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2780581.png)


![N-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2780587.png)
![3-allyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2780588.png)

![N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B2780590.png)



